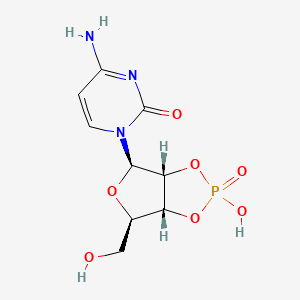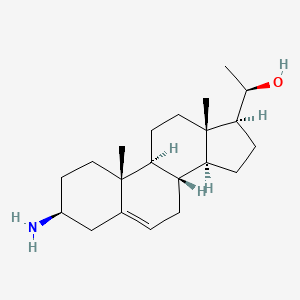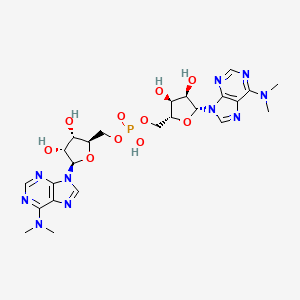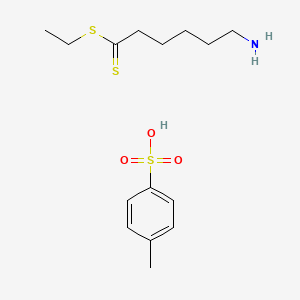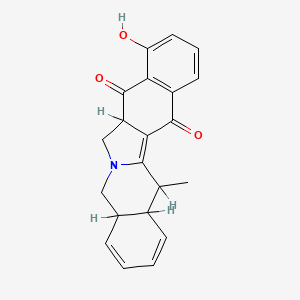
乙基 N-(4-氯苯基)氨基甲酸酯
描述
Synthesis Analysis
The synthesis of ethyl N-(4-chlorophenyl)carbamate derivatives involves a variety of chemical reactions, showcasing the compound's versatility. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through a reaction involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. The structure was confirmed by 1H NMR, mass spectral analysis, and single crystal X-ray diffraction studies (D. Achutha et al., 2017).
Molecular Structure Analysis
The molecular structure of ethyl N-(4-chlorophenyl)carbamate derivatives has been extensively analyzed using various techniques. The ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate's molecular structure, for instance, was investigated through vibrational frequencies and vibrational assignments, optimized using HF and DFT levels of theory. The stability was analyzed by NBO analysis, and HOMO and LUMO analysis was used to determine charge transfer within the molecule (Y. Sheena Mary et al., 2015).
Chemical Reactions and Properties
Ethyl N-(4-chlorophenyl)carbamate participates in a variety of chemical reactions, indicating its reactivity and potential for creating diverse derivatives. The preparation of ethenyl and oxiranol carbamate and their (2-2H2)-derivatives using selenium chemistry is one such example. These derivatives were used in further reactions, demonstrating the compound's versatility in synthetic chemistry (C. Bleasdale et al., 1994).
Physical Properties Analysis
The physical properties of ethyl N-(4-chlorophenyl)carbamate derivatives, such as crystal structure and hydrogen bonding patterns, have been a focus of research. For instance, ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives were analyzed for their crystal structures, revealing how molecular interactions and hydrogen bonding contribute to their stability (S. J. Garden et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of ethyl N-(4-chlorophenyl)carbamate derivatives, have been extensively studied. Nuclear magnetic resonance studies showed that ethyl N-substituted carbamates exist as single isomers in specific solvents, indicating the influence of substituents on the chemical shift and thus on the chemical properties of the compound (D. M. Soignet et al., 1974).
科学研究应用
发酵饮料安全
氨基甲酸乙酯 (EC),即氨基甲酸的乙酯,是发酵食品和酒精饮料生产过程中的天然副产物 . 它具有致癌性和遗传毒性,对食品安全构成重大威胁 . 在一项研究中,分离出了一种具有强大 EC 降解能力的微生物——酿酒酵母属路易氏酵母 Cl-p。 该菌株在发酵五天后分解了 47.69% 的氨基甲酸乙酯 . 这种应用对于提高发酵食品和饮料的安全性具有重大意义 .
发酵饮料的风味增强
发现相同的菌株酿酒酵母属路易氏酵母 Cl-p 具有产生香气和酯的能力 . 当该菌株添加到米酒发酵中时,会添加乙酸乙酯和β-苯乙醇等风味物质 . 这种应用有利于改善发酵饮料的风味特征 .
氨基甲酸乙酯暴露风险评估
由于每日摄入酒精饮料而导致的氨基甲酸乙酯暴露是一个健康问题 . 进行了一项全国范围的调查和风险评估研究,以分析酒精饮料摄入导致的 EC 含量和暴露情况 . 这种应用对于理解与氨基甲酸乙酯暴露相关的健康风险至关重要 .
癌症研究
氨基甲酸乙酯已被发现具有致癌性 . 在 1940 年代,发现 EC 可能增加患癌风险 . 这种应用对于癌症研究和了解某些物质的致癌性很重要 .
食品毒理学
食品和饮料中含有许多有毒化学物质,会引起健康问题 . 氨基甲酸乙酯就是一种存在于许多发酵食品和饮料中的有毒化学物质 . 这种应用对食品毒理学研究意义重大 .
生化转化
细胞色素 P-450 可能将一小部分 EC 转化为乙基 N-羟基氨基甲酸酯、α-羟基乙基氨基甲酸酯和乙烯基氨基甲酸酯 . N-羟基氨基甲酸酯是一种致癌物质,它可以通过产生一氧化氮导致 DNA 氧化和脱嘌呤 . 这种应用与了解氨基甲酸乙酯的生化转化有关 .
作用机制
Target of Action
Ethyl N-(4-chlorophenyl)carbamate, also known as N-(P-Chlorophenyl)Urethane, is a carbamate compound . Carbamates are known to interact with various biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Carbamates typically work by forming a reversible bond with their target, altering its function
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets . The downstream effects of these pathway alterations would depend on the specific targets and the biological context.
属性
IUPAC Name |
ethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKXXIMERYQVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180851 | |
| Record name | p-Chlorophenylurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2621-80-9 | |
| Record name | Carbamic acid, N-(4-chlorophenyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2621-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylurethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002621809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Chlorophenylurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Chlorophenylurethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-CHLOROPHENYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)

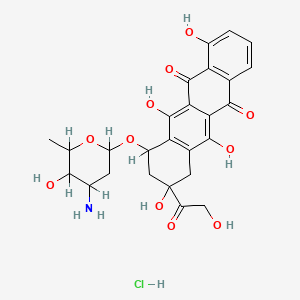
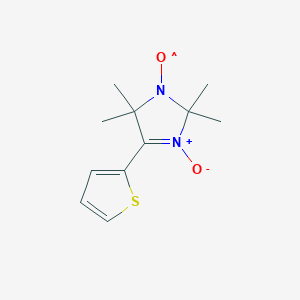

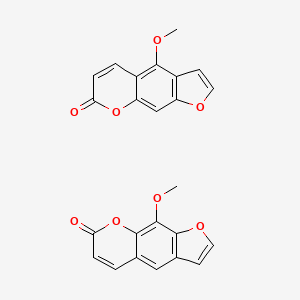
![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)
![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)
